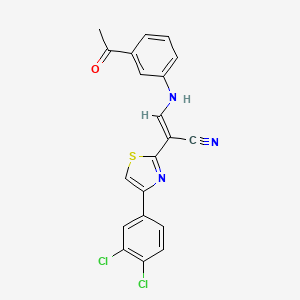![molecular formula C13H13ClN2S B2884557 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 478248-80-5](/img/structure/B2884557.png)
2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The empirical formula of the related compound (2-Chloro-1,3-thiazol-5-yl)methanol is C4H4ClNOS, and its molecular weight is 149.60 .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a planar ring, with aromaticity conferred by the delocalization of a lone pair of π-electrons from the sulfur atom . This aromaticity is often evidenced by the chemical shift of the ring proton in NMR spectroscopy .Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions. For instance, intermolecular interactions involving N–H ⋯ O, N–H ⋯ N, and C–H ⋯ O–N (nitro group), C–H ⋯ N (thiazol) hydrogen bonds can occur .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary. For example, (2-Chloro-1,3-thiazol-5-yl)methyl acetate has a molecular weight of 191.64 and a melting point of 75 - 80°C at 1mm Hg . It is a low melting solid and should be stored under inert gas at 4°C .科学的研究の応用
Therapeutic Potential and Drug Discovery
1,2,3,4-Tetrahydroisoquinoline derivatives, including structures similar to 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline, have been extensively studied for their wide range of therapeutic applications. Initially known for their neurotoxicity, these compounds have later been recognized for their protective effects against Parkinsonism in mammals. Notably, the US FDA-approved trabectedin for soft tissue sarcomas highlights the anticancer potential of these derivatives. The versatility of tetrahydroisoquinolines extends to treating infectious diseases like malaria, tuberculosis, HIV, HSV, and leishmaniasis, showcasing their promise as a novel class of drugs with unique mechanisms of action (Singh & Shah, 2017).
Antimicrobial and Antituberculosis Studies
The synthesis and evaluation of 3-heteroarylthioquinoline derivatives, which share a structural motif with this compound, have demonstrated significant in vitro antituberculosis activity. Some derivatives showed potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 3.2 and 3.5 μM, alongside negligible cytotoxic effects on mouse fibroblasts, indicating their potential as effective antituberculosis agents with minimal toxicity (Chitra et al., 2011).
Cancer Research and DNA Binding Studies
In cancer research, novel quinoline-fused 1,3-thiazolidinones, related to the core structure of this compound, were synthesized and characterized for their DNA-binding properties. These compounds interacted significantly with calf thymus DNA, inducing both bathochromic and hypochromic shifts in the absorption spectrum, suggesting a strong affinity towards DNA. The binding constants for these interactions were in the range of 5.3×10^5 to 5.8×10^5 M^−1, highlighting their potential as agents for targeting DNA in cancer therapy (Lamani et al., 2010).
Enzymatic Synthesis and Biochemical Applications
The enzymatic synthesis of 1-aryl-substituted tetrahydroisoquinolines, closely related to this compound, has been optimized using imine reductase. This approach offers an enantioselective and cost-effective method for producing these compounds, overcoming the challenges posed by steric hindrance through the identification of tolerant enzymes. This method not only facilitates the synthesis of these compounds but also opens new avenues for producing enantiopure tetrahydroisoquinolines, crucial for various biological and pharmacological studies (Zhu et al., 2017).
作用機序
Target of Action
The primary targets of the compound “2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline” are currently unknown. Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. The compound’s bioavailability, half-life, metabolism, and excretion rates remain unknown. Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence their absorption and distribution.
Result of Action
Some thiazole derivatives have been found to cause DNA double-strand breaks, leading to cell cycle arrest and cell death . .
Safety and Hazards
将来の方向性
Thiazole derivatives have been the focus of considerable research due to their diverse biological activities. They have been explored for their potential as antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, and antihypertensive agents . Future research will likely continue to explore the synthesis of new thiazole derivatives and their potential applications in medicine and other fields .
特性
IUPAC Name |
2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2S/c14-13-15-7-12(17-13)9-16-6-5-10-3-1-2-4-11(10)8-16/h1-4,7H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSMEHSYQUSWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CN=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
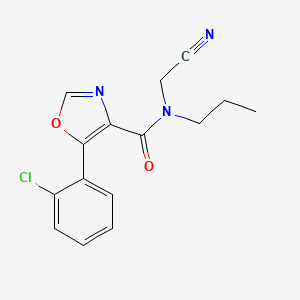
![2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2884475.png)
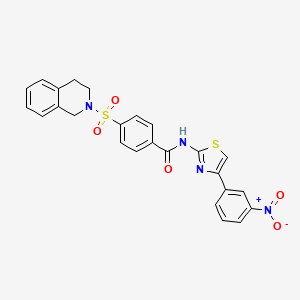
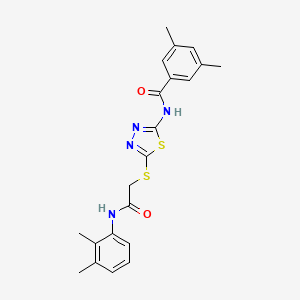

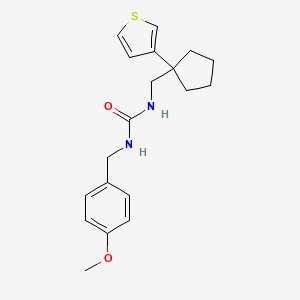
![2-[(1R,2R,4S)-2-[(2-Methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2884485.png)

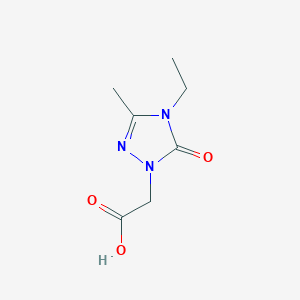
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2884488.png)

